N-hydroxypyrrolidine-2-carboxamide hydrochloride
Overview
Description
N-hydroxypyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.60 g/mol . This compound is known for its unique properties and is used in various scientific research applications, including drug discovery, organic chemistry, and material science.
Preparation Methods
The synthesis of N-hydroxypyrrolidine-2-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with hydroxylamine hydrochloride under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxides, while reduction can yield amines .
Scientific Research Applications
N-hydroxypyrrolidine-2-carboxamide hydrochloride is widely used in scientific research due to its versatile properties In chemistry, it is used as a building block for the synthesis of novel molecules and catalysts In biology, it is employed in the study of enzyme mechanisms and protein interactionsAdditionally, it is used in the material science field for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-hydroxypyrrolidine-2-carboxamide hydrochloride can be compared with other similar compounds, such as N-hydroxyphthalimide and N-hydroxyacetamide. These compounds share some structural similarities but differ in their chemical properties and applications. For example, N-hydroxyphthalimide is commonly used as a catalyst in organic synthesis, while N-hydroxyacetamide is used in the study of enzyme inhibition. The unique properties of this compound, such as its specific reactivity and stability, make it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
N-hydroxypyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-5(7-9)4-2-1-3-6-4;/h4,6,9H,1-3H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFDJZFEMJGIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803560-74-8 | |
Record name | 2-Pyrrolidinecarboxamide, N-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803560-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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